3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene
Overview
Description
The compound “3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene” is a complex organic molecule. It contains a benzo(b)thiophene core, which is a polycyclic aromatic compound with a sulfur atom incorporated into the ring structure . Attached to this core is a 1,3,4-oxadiazole ring, a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through cyclization of a precursor containing the necessary functional groups . The benzo(b)thiophene core could potentially be formed through a separate synthetic pathway, followed by a coupling reaction to attach the oxadiazole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo(b)thiophene and 1,3,4-oxadiazole rings. The electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the chlorine atom. The oxadiazole ring is known to participate in a variety of chemical reactions, and the chlorine atom could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the chlorine atom could affect its solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-chloro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2S/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-13-10(14)15-9/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPBGYGEUXJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NNC(=O)O3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229220 | |
Record name | 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78620-31-2 | |
Record name | 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078620312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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